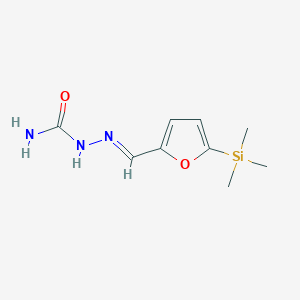
2-((5-(Trimethylsilyl)furan-2-yl)methylene)hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(Trimethylsilyl)furan-2-yl)methylene)hydrazinecarboxamide is a heterocyclic compound with the molecular formula C9H15N3O2Si and a molecular weight of 225.32 g/mol . This compound is primarily used in research and development within the fields of organic and medicinal chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-(Trimethylsilyl)furan-2-yl)methylene)hydrazinecarboxamide typically involves the reaction of furan derivatives with hydrazinecarboxamide in the presence of trimethylsilyl chloride. The reaction conditions often require a base catalyst and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-((5-(Trimethylsilyl)furan-2-yl)methylene)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction can produce hydrazine derivatives .
Aplicaciones Científicas De Investigación
2-((5-(Trimethylsilyl)furan-2-yl)methylene)hydrazinecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and catalysts
Mecanismo De Acción
The mechanism of action of 2-((5-(Trimethylsilyl)furan-2-yl)methylene)hydrazinecarboxamide involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their function. This interaction can lead to the inhibition of specific biochemical pathways, which is the basis for its potential therapeutic effects .
Comparación Con Compuestos Similares
2-(Trimethylsiloxy)furan: This compound is similar in structure but lacks the hydrazinecarboxamide moiety.
4-[2-((5-Arylfuran-2-yl)methylene)hydrazinyl]benzonitrile: This compound shares the furan and hydrazinecarboxamide components but has different substituents.
Uniqueness: The uniqueness of 2-((5-(Trimethylsilyl)furan-2-yl)methylene)hydrazinecarboxamide lies in its combination of the trimethylsilyl group with the furan and hydrazinecarboxamide moieties. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C9H15N3O2Si |
|---|---|
Peso molecular |
225.32 g/mol |
Nombre IUPAC |
[(E)-(5-trimethylsilylfuran-2-yl)methylideneamino]urea |
InChI |
InChI=1S/C9H15N3O2Si/c1-15(2,3)8-5-4-7(14-8)6-11-12-9(10)13/h4-6H,1-3H3,(H3,10,12,13)/b11-6+ |
Clave InChI |
GUWYQFSTHWSJDG-IZZDOVSWSA-N |
SMILES isomérico |
C[Si](C)(C)C1=CC=C(O1)/C=N/NC(=O)N |
SMILES canónico |
C[Si](C)(C)C1=CC=C(O1)C=NNC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


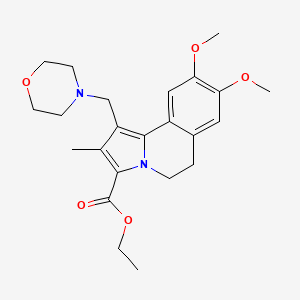
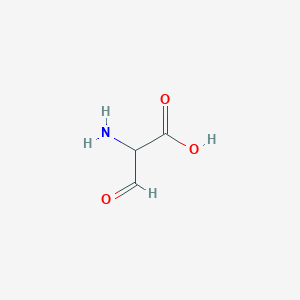
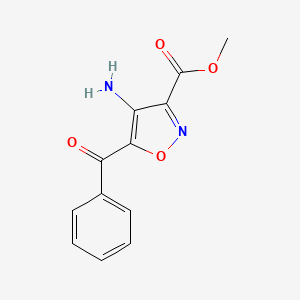

![2-(Difluoromethoxy)-5-ethoxybenzo[d]oxazole](/img/structure/B12896325.png)
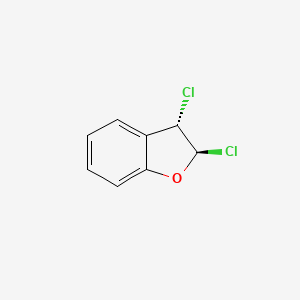
![6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B12896343.png)
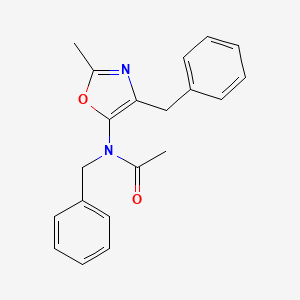
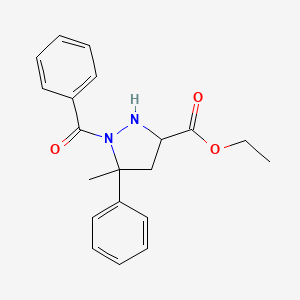
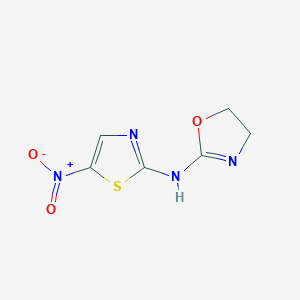
![Diethyl-[2-[(2-heptoxyphenyl)carbamoyloxy]-3-pyrrolidin-1-ylpropyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B12896387.png)
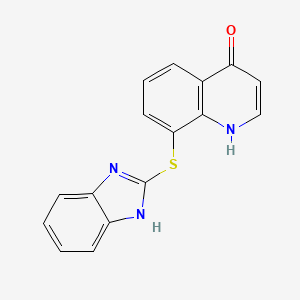

![4-Fluoro-N-{1-[(furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-benzamide](/img/structure/B12896404.png)
